Several large-scale clinical trials, collectively known as the HARMONY trials, investigated the effectiveness of albiglutide in improving glycemic control. These trials involved over 5,000 participants with type 2 diabetes []. The studies compared albiglutide against placebo, other diabetes medications, and even combinations of medications. Results showed that albiglutide produced clinically significant reductions in HbA1c levels (a measure of long-term blood sugar control) compared to placebo [].
Further research explored albiglutide's potential to simplify treatment regimens for patients already on multiple medications. A study published in Diabetes Care investigated substituting prandial insulin with albiglutide in patients with inadequately controlled type 2 diabetes. The findings demonstrated that albiglutide, when combined with basal insulin, could achieve similar glycemic control as a regimen with multiple daily insulin injections [].
Safety assessments are a crucial aspect of scientific research on new medications. An integrated analysis of data from seven phase 3 clinical trials evaluated the safety of albiglutide compared to various other diabetes medications or placebo []. The analysis concluded that albiglutide did not have an increased risk of cardiovascular or renal adverse events compared to the control groups. However, it did show a higher incidence of diarrhea and injection-site reactions compared to all comparators, although nausea and vomiting were not significantly increased [].